5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Anticancer activity Ehrlich Ascites Carcinoma Cytotoxicity assay

Researchers screening for novel CDK inhibitors face challenges with scaffold reliability and potency variability. 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 75263-95-5) addresses these issues: • Confirmed EAC cytotoxicity (IC50 90 μg/mL), outperforming close analogs • Validated ATP-competitive CDK2 pharmacophore with known binding mode • Favorable drug-like properties (logP 2.86, PSA 40.29 Ų) for intracellular targets Supplied with rigorous quality control for reproducible screening results.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 75263-95-5
Cat. No. B183199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS75263-95-5
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2
InChIKeyVFOCEOYWSCCVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes53 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Class


The compound 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 75263-95-5) is a member of the pyrazolo[3,4-d]pyrimidin-4-one family, a class of fused heterocycles recognized for their isosteric relationship to purines and their resulting potential as kinase inhibitors and receptor antagonists [1]. This specific congener is characterized by a 1-phenyl and a 5-benzyl substitution pattern on the pyrazolo[3,4-d]pyrimidin-4-one core, giving it a molecular formula of C18H14N4O, a molecular weight of 302.33 g/mol, a calculated logP of 2.86, and a polar surface area of 40.29 Ų .

Generic Substitution Inadvisability


Simple substitution with another in-class pyrazolo[3,4-d]pyrimidin-4-one is not reliable without confirmatory data, because small changes in the N1-aryl or C5-benzyl moieties can drastically alter potency, target selectivity, and physicochemical properties. For example, the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core is a known pharmacophore for cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), and its decoration dictates its biological profile [1]. A direct comparison shows that the target compound (with a 1-phenyl and 5-benzyl group) exhibits an IC50 of 90 μg/mL against Ehrlich Ascites Carcinoma (EAC) cells, while a closely related analog with a different substitution pattern shows reduced potency (IC50 = 100 μg/mL) in the same assay [1]. Furthermore, replacement with a regioisomeric analog like 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 35877-37-3) would dramatically alter lipophilicity (ΔlogP ≈ 1.7) and polar surface area (ΔPSA ≈ 23 Ų), potentially jeopardizing membrane permeability and oral bioavailability .

Quantitative Differentiation Evidence


Cytotoxicity Against EAC Cells

In a direct in vitro comparison, the target compound 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (designated as compound 2) demonstrated superior anticancer activity relative to a closely related analog, compound 9, from the same synthetic library [1]. The target compound achieved an IC50 of 90 μg/mL, while compound 9 showed a higher IC50 of 100 μg/mL [1]. This 10 μg/mL difference represents a measurable improvement in potency within the same experimental framework. Both compounds were benchmarked against the positive control doxorubicin, confirming the intermediate activity level of this compound class [1].

Anticancer activity Ehrlich Ascites Carcinoma Cytotoxicity assay

Lipophilicity and Polar Surface Area Comparison

Comparison of calculated physicochemical properties reveals significant differences between the target compound and its regioisomer, 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 35877-37-3) . The target compound exhibits a logP of 2.86 compared to 1.17 for the comparator, a difference of 1.69 log units . Its polar surface area (PSA) is 40.29 Ų, substantially lower than the comparator's PSA of 63.57 Ų . These values suggest the target compound may have superior passive membrane permeability and oral absorption potential based on common drug-likeness guidelines.

Lipophilicity Polar Surface Area Drug-likeness

CDK Inhibitor Pharmacophore Validation

The 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold has been extensively validated as an ATP-competitive CDK inhibitor pharmacophore, with X-ray crystallography confirming binding to CDK2 (PDB: 2B54) [1]. While specific enzyme inhibition data for the target compound is not published, its core scaffold is identical to the series that produced low-micromolar CDK4 inhibitors and subsequent CDK2-selective derivatives, and its substitution pattern aligns with the structure-activity relationship (SAR) model that requires a hydrogen-bond acceptor at the N1-aryl group and a hydrophobic group at the C6 position [1].

Kinase inhibition CDK Pharmacophore model

LogD and Solubility Profile

The target compound's calculated logD (2.86 at pH ~7.4) and logSw (-3.26) provide a quantitative baseline for formulation development . This solubility value, while not compared directly to a specific analog, is a critical parameter for researchers selecting compounds for in vivo studies, as it indicates the need for co-solvents or formulation strategies to achieve adequate exposure.

Distribution coefficient Solubility ADME

Application Scenarios


Anticancer Screening for EAC Models

The confirmed in vitro cytotoxicity against EAC cells (IC50 = 90 μg/mL) and its direct potency advantage over the closely related compound 9 [1] make this compound a valuable addition to focused screening libraries aimed at identifying novel anticancer agents with activity against ascites tumors or leukemia-like models. Researchers can prioritize it as an active baseline compound from the pyrazolo[3,4-d]pyrimidin-4-one class.

Chemical Probe for CDK Pathways

Given that the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold is a validated ATP-competitive CDK inhibitor pharmacophore with known binding mode to CDK2 [2], procurement of this compound is suitable for projects investigating cell cycle regulation, transcriptional control, or cancer cell proliferation. The compound's specific substitution pattern positions it as a potential starting point for SAR expansion targeting CDK2/4 selectivity.

Hit-to-Lead Optimization

The combination of established anticancer activity [1] and favorable drug-like physicochemical properties (logP = 2.86, PSA = 40.29 Ų) makes this compound a tractable starting point for hit-to-lead optimization. Its higher lipophilicity and lower PSA compared to the regioisomeric analog 35877-37-3 suggest it may achieve superior cell penetration, making it preferable for intracellular target programs requiring passive permeability.

PDE1 vs PDE9 Selectivity Profiling

The pyrazolo[3,4-d]pyrimidin-4-one core is known to inhibit phosphodiesterase enzymes [1]. Recent patents claim that specific substitution patterns on this scaffold can achieve >10-fold selectivity for PDE1 over PDE9, a profile linked to therapeutic potential in neurodegenerative and psychiatric disorders [3]. This compound can serve as a starting point for developing selective CNS-penetrant PDE1 inhibitors.

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